4-(Benzyloxy)-2-hydroxybenzoic acid

Description

Contextualization within Benzoic Acid Chemistry

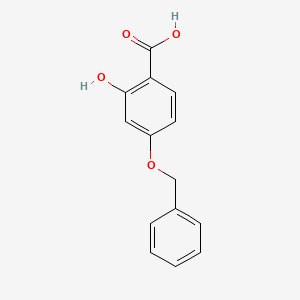

4-(Benzyloxy)-2-hydroxybenzoic acid, with the IUPAC name 2-hydroxy-4-(phenylmethoxy)benzoic acid, is a distinct organic compound that belongs to the extensive family of benzoic acid derivatives. Structurally, it is a benzoic acid molecule substituted with two functional groups: a hydroxyl (-OH) group at the 2-position and a benzyloxy group (-OCH₂C₆H₅) at the 4-position. This specific arrangement places it within the subgroup of monohydroxybenzoic acids. wikipedia.org

Its core structure is related to simpler, well-known benzoic acids. For instance, it is a derivative of 4-hydroxybenzoic acid (also known as p-hydroxybenzoic acid or PHBA), a compound recognized for its role as a precursor to parabens, which are used as preservatives. wikipedia.orgchemicalbook.com Furthermore, it shares a structural relationship with 2-hydroxybenzoic acid, commonly known as salicylic (B10762653) acid. wikipedia.org The presence of the benzyloxy group, however, imparts unique chemical properties and reactivity to the molecule, distinguishing it from these parent compounds and making it a valuable intermediate in specialized chemical synthesis.

Historical Perspective of Salicylic Acid Derivatives in Academic Inquiry

The academic and scientific interest in salicylic acid and its derivatives has a rich history spanning centuries, originating from the medicinal use of plants. For millennia, civilizations like the Sumerians, Assyrians, and Egyptians utilized the willow plant for its pain-relieving and fever-reducing properties. nih.gov The active principle in willow bark was first isolated in 1828 by German pharmacologist Joseph Buchner, who named the bitter, yellow crystals "salicin". youtube.com

The journey towards synthetic derivatives began in the mid-19th century. Salicylic acid was first synthesized in 1852 by the German chemist Gerland, and just a year later, acetylsalicylic acid was synthesized by the Frenchman Charles Frédéric Gerhardt. nih.gov In 1874, Friedrich von Heyden established a company for the more economical, large-scale synthetic production of salicylic acid. nih.gov A pivotal moment came in 1897 when Felix Hoffmann, a chemist at Bayer, developed a more efficient and reliable method to synthesize acetylsalicylic acid in a purer form, which became commercially known as Aspirin (B1665792). nih.govyoutube.com This historical progression from natural remedies to synthetic compounds laid the groundwork for the extensive investigation into a wide array of salicylic acid derivatives, a field that continues to expand. nih.govnih.gov

Current Research Landscape and Significance of the Compound

In the contemporary research environment, this compound is primarily valued as a key intermediate and building block in organic synthesis. Its specific structure is leveraged by chemists to construct more complex molecules with tailored properties. The compound's significance is particularly noted in medicinal chemistry, where it serves as a precursor in the synthesis of potential therapeutic agents.

Current research explores its utility in creating inhibitors for enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are targets in the development of treatments for Alzheimer's disease. Beyond this specific application, it is also investigated for its potential biological activities, including antimicrobial and antioxidant properties. The ongoing academic interest in salicylic acid derivatives, which has seen a general upward trend in publications from 2000 to 2021, underscores the continuing relevance of compounds like this compound in the scientific community. bumipublikasinusantara.id Its role as a versatile chemical intermediate ensures its continued importance in various fields, from medicine to the production of polymers and dyes.

Chemical Profile

| Property | Data |

| IUPAC Name | 2-hydroxy-4-(phenylmethoxy)benzoic acid |

| Synonyms | This compound |

| CAS Number | 5448-45-3 |

| Molecular Formula | C₁₄H₁₂O₄ |

| Molecular Weight | 244.24 g/mol |

| Appearance | Solid |

| InChI Key | JHMFYEFDCDOWFB-UHFFFAOYSA-N |

Source: sigmaaldrich.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-4-phenylmethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c15-13-8-11(6-7-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8,15H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHMFYEFDCDOWFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10280639 | |

| Record name | 4-(benzyloxy)-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10280639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5448-45-3 | |

| Record name | NSC17799 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17799 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(benzyloxy)-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10280639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Structure and Nomenclature Analysis of 4 Benzyloxy 2 Hydroxybenzoic Acid

Systematic Naming and Synonyms in Academic Literature

The compound with the chemical formula C₁₄H₁₂O₄ is formally recognized under the systematic IUPAC name 4-(Benzyloxy)-2-hydroxybenzoic acid . sigmaaldrich.com In scientific literature and commercial contexts, it is referenced by a variety of synonyms. This nomenclature precisely describes the molecular architecture, indicating a benzoic acid core substituted with a hydroxyl group at the second carbon and a benzyloxy group at the fourth carbon of the benzene (B151609) ring.

| Nomenclature Type | Name |

| Systematic Name | This compound |

| CAS Registry Number | 5448-45-3 |

| Synonym | AldrichCPR 5448-45-3 |

This table provides the systematic name and a common synonym for the compound.

Structural Features and Functional Groups of the Compound

The molecular structure of this compound is built upon a central benzene ring, to which three distinct functional groups are attached. These groups dictate the compound's chemical properties and reactivity.

The primary functional groups are:

Carboxylic Acid Group (-COOH): Attached to the first carbon (C1) of the benzene ring, this group consists of a carbonyl (C=O) and a hydroxyl (-OH) functional group. It is the feature that classifies the molecule as a benzoic acid.

Hydroxyl Group (-OH): Bonded to the second carbon (C2) of the ring, its proximity to the carboxylic acid group can influence intramolecular interactions, such as hydrogen bonding.

Benzyloxy Group (-OCH₂C₆H₅): This ether linkage is attached to the fourth carbon (C4) of the ring. It consists of a benzyl (B1604629) group (a benzene ring attached to a CH₂ group) bonded to an oxygen atom.

The core of the molecule is a derivative of 4-hydroxybenzoic acid, where the hydrogen of the para-hydroxyl group is substituted by a benzyl group. drugbank.comwikipedia.org

| Structural Component | Description |

| Molecular Formula | C₁₄H₁₂O₄ |

| Core Structure | Benzoic Acid |

| Functional Group 1 | Carboxylic Acid (-COOH) at C1 |

| Functional Group 2 | Hydroxyl (-OH) at C2 |

| Functional Group 3 | Benzyloxy (-OCH₂C₆H₅) at C4 |

This table summarizes the key structural features and functional groups of this compound.

Synthetic Methodologies for 4 Benzyloxy 2 Hydroxybenzoic Acid

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in planning a viable synthetic route. For 4-(Benzyloxy)-2-hydroxybenzoic acid, two primary disconnections are most logical.

C-O Ether Bond Disconnection : The most apparent disconnection is at the benzylic ether linkage. This bond can be retrospectively cleaved to yield 2,4-dihydroxybenzoic acid and a suitable benzylating agent, such as benzyl (B1604629) bromide. This disconnection points to a Williamson ether synthesis as a key forward-reaction step.

C-C Carboxylic Acid Disconnection : Another strategic disconnection involves the carboxyl group. This suggests two primary forward pathways:

The oxidation of a corresponding aldehyde, 4-(benzyloxy)-2-hydroxybenzaldehyde. This aldehyde is a common intermediate that can be synthesized from 2,4-dihydroxybenzaldehyde (B120756).

The direct carboxylation of a protected phenol (B47542) precursor, though less common for this specific target, is a known method for installing carboxyl groups onto a benzene (B151609) ring (e.g., Kolbe-Schmitt reaction).

The most common and practical synthetic strategy involves the selective benzylation of a dihydroxy precursor followed by modification of the functional group at the 1-position if necessary.

Established Synthetic Routes and Reaction Pathways

Established routes to this compound primarily rely on the selective benzylation of a dihydroxy aromatic compound. The choice of starting material dictates the subsequent steps.

The synthesis typically begins with a commercially available dihydroxylated benzene derivative. The selection of the precursor is critical for an efficient reaction sequence.

| Precursor Compound | Role in Synthesis |

| 2,4-Dihydroxybenzaldehyde | A common starting material where the 4-hydroxyl group is selectively benzylated, followed by oxidation of the aldehyde group to a carboxylic acid. nih.gov |

| 2,4-Dihydroxybenzoic acid | A direct precursor where the key challenge is the regioselective benzylation of the 4-hydroxyl group without affecting the 2-hydroxyl or the carboxylic acid function. |

| Benzyl Bromide or Benzyl Chloride | The benzylating agent used to form the ether linkage at the 4-position. nih.gov |

| 4-Aminobenzoic acid | While not a direct precursor, related synthesis strategies for substituted benzoic acids sometimes start from aminobenzoic acids, which are converted to diazonium salts and subsequently modified. youtube.com |

The success of the synthesis hinges on precise control over reaction conditions to ensure high yield and correct regiochemistry. The benzylation step is the most critical.

One established method involves dissolving 2,4-dihydroxybenzaldehyde in acetone (B3395972) with potassium carbonate as the base. Benzyl bromide is added, and the mixture is stirred at room temperature for an extended period (e.g., 3 days). The potassium carbonate acts as a base to deprotonate the more acidic 4-hydroxyl group, which then acts as a nucleophile to attack the benzyl bromide.

Another approach uses sodium bicarbonate (NaHCO₃) as the base and potassium iodide (KI) as a catalyst in acetonitrile (B52724) (CH₃CN) solvent. nih.gov The mixture is heated to facilitate the reaction. nih.gov The iodide ion can displace the bromide on the benzylating agent in situ to form benzyl iodide, which is more reactive, thus catalyzing the reaction.

Following the synthesis of the intermediate, 4-(benzyloxy)-2-hydroxybenzaldehyde, an oxidation step is required to form the final carboxylic acid product. Various oxidizing agents can be employed for this aldehyde-to-carboxylic acid conversion.

| Reaction Step | Reagents & Catalysts | Solvent | Conditions |

| Benzylation | Benzyl bromide, Potassium Carbonate | Acetone | Room temperature, 3 days |

| Benzylation | Substituted benzyl chlorides/bromides, NaHCO₃, KI | Acetonitrile | 60 °C, 30 hours nih.gov |

| Esterification (related synthesis) | DCC, DMAP | Dichloromethane (B109758) (CH₂Cl₂) | Room temperature, 24 hours nih.govtubitak.gov.tr |

Regioselectivity is the cornerstone of synthesizing this compound from a dihydroxy precursor. The starting material, such as 2,4-dihydroxybenzaldehyde, has two non-equivalent hydroxyl groups at positions C2 and C4.

The hydroxyl group at C4 is more acidic than the one at C2. This is because the C2-hydroxyl group is ortho to the aldehyde (or carboxyl) group and is involved in strong intramolecular hydrogen bonding. This hydrogen bond makes the C2-hydroxyl proton less available for abstraction by a base. Consequently, a mild base like potassium carbonate or sodium bicarbonate will preferentially deprotonate the C4-hydroxyl group, creating a phenoxide that is more nucleophilic.

This difference in acidity and availability allows for the selective alkylation of the C4 position. rsc.orgrsc.org By using one equivalent of the benzylating agent under controlled conditions, the reaction can be directed to yield the 4-(benzyloxy) product as the major isomer.

Advanced Synthetic Approaches and Process Optimization

While traditional batch synthesis is effective, modern organic chemistry seeks more efficient and optimized processes. For the synthesis of this compound, several advanced approaches could be applied.

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times from days or hours to mere minutes. chemmethod.com This technique often leads to higher yields and cleaner reactions by providing rapid and uniform heating. For the benzylation step, microwave heating could significantly accelerate the rate of ether formation.

Phase-Transfer Catalysis (PTC) : The Williamson ether synthesis is a classic candidate for PTC. This technique uses a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) to transport the phenoxide ion from an aqueous or solid phase into an organic phase where the benzylating agent is dissolved. This can enhance reaction rates, allow for the use of less expensive bases like sodium hydroxide (B78521), and simplify workup procedures.

Flow Chemistry : Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and stoichiometry. Converting the synthesis to a flow process could improve product consistency, increase safety by minimizing the volume of hazardous reagents at any given time, and allow for easier scaling of the production.

Process optimization also involves fine-tuning existing methods. This can include screening different base-solvent combinations to improve selectivity and yield, optimizing the concentration of reactants, and developing more efficient purification protocols, such as crystallization over chromatographic separation. nih.gov

Green Chemistry Principles in Synthesis of the Compound

Applying the principles of green chemistry aims to make chemical processes more environmentally benign. researchgate.net The synthesis of this compound can be evaluated against these principles to identify areas for improvement.

Waste Prevention : Traditional routes generate stoichiometric amounts of salt byproducts (e.g., KBr). Optimizing reactions for near-quantitative yields minimizes waste.

Atom Economy : The Williamson ether synthesis has a moderate atom economy, as the atoms of the base and the leaving group of the alkylating agent are not incorporated into the final product. Alternative catalytic routes that could activate the C-O bond formation directly would be superior.

Use of Safer Solvents and Reagents : Solvents like dichloromethane and acetonitrile are effective but have environmental and health concerns. nih.gov Green chemistry encourages their replacement with safer alternatives like water, ethanol (B145695), or 2-methyl-tetrahydrofuran. chemmethod.combrazilianjournals.com.br Similarly, benzyl halides are lachrymatory, and developing routes that avoid them would be beneficial.

Energy Efficiency : Performing reactions at ambient temperature is ideal. However, long reaction times are a drawback. Microwave-assisted synthesis can be more energy-efficient by drastically cutting the reaction duration. chemmethod.com

Use of Renewable Feedstocks : The aromatic core of the molecule is typically derived from petroleum. nih.gov A significant advancement in green chemistry would be to use bio-based feedstocks. Research has shown that 4-hydroxybenzoic acid (4-HBA) can be synthesized from renewable resources like L-tyrosine or glucose using engineered microorganisms. nih.govgreenchemicals.co.jp While not a direct route to the title compound, establishing a platform for bio-based 2,4-dihydroxybenzoic acid could provide a sustainable starting point for a greener synthesis in the future.

By integrating principles such as catalysis, the use of safer solvents, and exploring bio-based precursors, the synthesis of this compound can be made more sustainable. greenchemistry-toolkit.org

Derivatives and Analogues of 4 Benzyloxy 2 Hydroxybenzoic Acid

Rational Design of Structural Analogues

The rational design of analogues of 4-(Benzyloxy)-2-hydroxybenzoic acid is a targeted approach to creating novel molecules with improved or entirely new functionalities. This strategy relies on understanding the relationship between a molecule's structure and its biological or chemical activity, allowing for purposeful modifications rather than random screening.

A key strategy is the development of multifunctional agents that can address complex diseases by interacting with multiple biological targets. For instance, in the context of neurodegenerative diseases like Alzheimer's, derivatives of hydroxybenzoic acid have been designed as dual-target ligands, acting as both mitochondriotropic antioxidants and cholinesterase inhibitors. frontiersin.org This multi-target approach is considered increasingly important for multifactorial diseases. frontiersin.org

In a specific application of this principle, a series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole (B30560) derivatives were designed as potential multi-functional agents for Parkinson's disease. The design strategy involved introducing a hydroxyl group onto the B benzene (B151609) ring of the 2-(4-(benzyloxy) phenyl) benzothiazole structure. This modification was intended to create compounds that could act as monoamine oxidase B (MAO-B) inhibitors while also possessing antioxidant, metal-chelating, neuroprotective, and anti-inflammatory properties. nih.gov

Similarly, rational design has been employed to modify other benzoic acid-type inhibitors. In one study, a 2-halo- or 2-methoxy-benzyloxy group was introduced at the 3-position of a 4-(thiazol-5-yl)benzoic acid scaffold. This modification was designed to enhance inhibitory activity against protein kinase CK2, a target in cancer therapy. nih.gov These examples underscore how the benzyloxy moiety, or variations thereof, is strategically incorporated into different molecular frameworks to achieve desired biological outcomes.

Synthesis and Characterization of Novel Derivatives

The creation of novel derivatives based on the this compound scaffold involves multi-step chemical synthesis. These synthetic routes are carefully planned to build complex molecules from simpler starting materials. Following synthesis, rigorous characterization is essential to confirm the structure and purity of the new compounds.

One example is the synthesis of the liquid crystalline compound 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB). The synthesis involved several steps:

Alkylation: Commercially available ethyl 4-hydroxybenzoate (B8730719) was alkylated using 1-bromododecane.

Hydrolysis: The ethyl group was removed by hydrolysis with sodium hydroxide (B78521) in ethanol (B145695) to yield 4-(n-dodecyloxy)benzoic acid.

Esterification and Oxidation: This acid was esterified with 4-hydroxybenzaldehyde, followed by oxidation, to produce 4-(4-n-dodecyloxybenzoyloxy)benzoic acid. nih.gov

Final Esterification: In the final step, this intermediate was esterified with 4-benzyloxyphenol using N,N'-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) as a catalyst to yield the target BDBB molecule. nih.gov

Another class of derivatives, aroylhydrazone-based Schiff base ligands, has been synthesized from 2-(benzyloxy)benzoylhydrazine. elsevierpure.com This precursor is condensed with various aldehydes (such as cinnamaldehyde, 4-methylbenzaldehyde, and 4-methoxybenzaldehyde) to form the corresponding Schiff base ligands. elsevierpure.com

The characterization of these newly synthesized derivatives is performed using a suite of analytical techniques. These commonly include:

Spectroscopy: FT-IR, 1H NMR, 13C NMR, and mass spectrometry are used to elucidate the molecular structure. nih.govelsevierpure.com

Chromatography: Thin-layer chromatography (TLC) and column chromatography are used for purification and purity assessment. nih.gov

X-ray Diffraction: Single-crystal X-ray diffraction provides definitive information on the three-dimensional molecular structure. elsevierpure.com

Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) are used to study the properties of materials like liquid crystals. nih.gov

Table 1: Synthesis of 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB) Data sourced from Muhammad, et al. nih.gov

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Ethyl 4-hydroxybenzoate, 1-bromododecane | K₂CO₃, 2-butanone, reflux | Ethyl 4-(n-dodecyloxy)benzoate |

| 2 | Ethyl 4-(n-dodecyloxy)benzoate | 10 N NaOH, ethanol, reflux | 4-(n-dodecyloxy)benzoic acid |

| 3 | 4-(n-dodecyloxy)benzoic acid, 4-hydroxybenzaldehyde | DCC, DMAP, CH₂Cl₂, r.t. | 4-(4-n-dodecyloxybenzoyloxy)benzaldehyde |

| 4 | 4-(4-n-dodecyloxybenzoyloxy)benzaldehyde | NaClO₂, NaH₂PO₄·H₂O, tert-butyl alcohol | 4-(4-n-dodecyloxybenzoyloxy)benzoic acid |

| 5 | 4-(4-n-dodecyloxybenzoyloxy)benzoic acid, 4-benzyloxyphenol | DCC, DMAP, dry CH₂Cl₂ | 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB) |

Structure-Activity Relationship (SAR) Studies for Modified Structures

Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific structural features of a molecule influence its biological activity. By comparing the potency of structurally related compounds, researchers can identify key functional groups and molecular properties that are essential for the desired effect.

For derivatives of benzoic acid, SAR studies have revealed critical insights. In a study of salicylic (B10762653) acid analogues as inhibitors of β-lactamase, it was found that the carboxyl group and the adjoining hydroxyl group were crucial for activity. researchgate.net The potency could be further enhanced by adding a sulfonic group at the C-5 position or nitro groups at the C-3 and C-5 positions of the benzene ring. researchgate.net

In the context of this compound analogues, SAR studies have been instrumental in optimizing compounds for specific targets. For a series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives designed as MAO-B inhibitors, biological screening showed that while all the derivatives exhibited excellent and selective MAO-B inhibitory activity, a representative compound, 3h , was particularly potent, with an IC₅₀ value of 0.062 µM. nih.gov This indicates that the specific combination of the benzothiazole core with the substituted benzyloxy-phenyl moiety in compound 3h leads to optimal binding and inhibition of the MAO-B enzyme. nih.gov

Further SAR studies on different scaffolds highlight the importance of the benzyloxy group. When a 2-halo- or 2-methoxy-benzyloxy group was added to 4-(thiazol-5-yl)benzoic acid derivatives, the resulting compounds maintained potent protein kinase CK2 inhibition while exhibiting three to six times higher antiproliferative activity against A549 lung cancer cells. nih.gov This demonstrates that modifications to the benzyloxy ring itself can significantly enhance biological efficacy.

The influence of the number and position of hydroxyl groups is also a key aspect of SAR. In a study of benzoic acid derivatives as α-amylase inhibitors, a hydroxyl group at the 2-position was found to have a strong positive effect on inhibitory activity, whereas a hydroxyl group at the 5-position had a negative effect. mdpi.com

Table 2: Structure-Activity Relationship Highlights for Benzoic Acid Derivatives

| Parent Scaffold/Target | Key Structural Modification | Impact on Activity | Reference |

| Salicylic Acid / β-Lactamase | Replacement of adjoining hydroxyl with carboxyl | ~4-fold increase in activity | researchgate.net |

| Salicylic Acid / β-Lactamase | Addition of sulfonic group at C-5 | ~2 to 3-fold increase in activity | researchgate.net |

| 4-(Thiazol-5-yl)benzoic acid / Protein Kinase CK2 | Introduction of a 2-halo-benzyloxy group at the 3-position | Maintained potent inhibition, increased antiproliferative activity 3-6x | nih.gov |

| Benzoic Acid / α-Amylase | Hydroxyl group at 2-position | Strong positive effect on inhibition | mdpi.com |

| Benzoic Acid / α-Amylase | Hydroxyl group at 5-position | Negative effect on inhibition | mdpi.com |

Exploration of Chemically Modified Analogues for Enhanced Properties

The ultimate goal of synthesizing and studying derivatives of this compound is to develop analogues with enhanced properties, which can range from improved therapeutic efficacy to novel material characteristics.

A compelling example of enhanced properties is found in the 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivative, compound 3h . Beyond its potent and selective MAO-B inhibition, this molecule was found to possess a suite of other beneficial properties. It displayed excellent antioxidant effects, with an Oxygen Radical Absorbance Capacity (ORAC) value of 2.27 Trolox equivalents, along with significant metal-chelating ability, good neuroprotective effects, and anti-neuroinflammatory capabilities. nih.gov This multifunctional profile makes it a promising candidate for further development as a treatment for Parkinson's disease. nih.gov

The pursuit of enhanced properties also extends to creating dual-target drugs. Hydroxybenzoic acid derivatives have been developed as mitochondriotropic antioxidants and cholinesterase inhibitors for potential use in Alzheimer's disease. frontiersin.org One such catechol derivative, AntiOxBEN1 , was identified as a lead candidate due to its selective inhibition of butyrylcholinesterase (BChE), favorable toxicological profile, and significant neuroprotective activity against Aβ-induced cytotoxicity. frontiersin.org

Enhanced properties are not limited to biological activity. The synthesis of 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB) demonstrates the creation of a novel material. This compound was specifically designed and characterized as a new liquid crystal, a state of matter with properties between those of a conventional liquid and a solid crystal. nih.gov Such materials have applications in displays, sensors, and other advanced technologies.

Table 3: Enhanced Properties of Selected Analogues

| Compound/Analogue | Core Structure | Key Modification(s) | Enhanced Property/Function | Reference |

| Compound 3h | 2-phenyl-benzothiazole | Benzyloxy and hydroxyl groups | Potent & selective MAO-B inhibitor, antioxidant, metal chelator, neuroprotective, anti-inflammatory | nih.gov |

| AntiOxBEN1 | Hydroxybenzoic acid | Catechol and lipophilic cation | Dual-target: mitochondriotropic antioxidant and selective BChE inhibitor | frontiersin.org |

| BDBB | Phenyl-benzoate | Benzyloxy and n-dodecyloxy chains | Calamitic liquid crystal behavior | nih.gov |

Investigation of Pharmacological Activities of 4 Benzyloxy 2 Hydroxybenzoic Acid

Enzyme Inhibition Studies

The capacity of 4-(Benzyloxy)-2-hydroxybenzoic acid to inhibit various enzymes has been explored, with a significant focus on its potential role as a tyrosinase inhibitor. Further investigation into other enzyme targets is suggested by the activities of its structural relatives.

Tyrosinase Inhibitory Activity and Potency

Tyrosinase is a critical copper-containing enzyme responsible for the initial steps of melanin (B1238610) biosynthesis. Inhibiting this enzyme is a key strategy for developing skin-lightening agents and treating hyperpigmentation disorders. The inhibitory potential of this compound against tyrosinase is inferred from studies on its parent molecules, p-hydroxybenzoic acid and other benzoic acid derivatives. tandfonline.comnih.govnih.gov

Structure-activity relationship (SAR) studies on benzoic acid derivatives indicate that the presence, number, and position of hydroxyl groups on the benzene (B151609) ring are crucial for tyrosinase inhibitory activity. encyclopedia.pub For instance, the replacement of a hydroxyl group with a methoxy (B1213986) group has been shown to significantly diminish inhibitory potency, suggesting that the large benzyloxy group at the 4-position of the target compound may influence its interaction with the enzyme's active site. researchgate.net

In vitro enzymatic assays are standard methods for determining the inhibitory potency of a compound, typically expressed as the half-maximal inhibitory concentration (IC₅₀). While specific IC₅₀ values for this compound are not prominently available in the reviewed literature, data from closely related compounds offer valuable insights.

For example, p-hydroxybenzoic acid, isolated from the branches of Ficus erecta var. sieboldii, has been identified as an active tyrosinase inhibitor. nih.gov Studies on other synthetic benzoic acid derivatives have also demonstrated a wide range of inhibitory potentials against mushroom tyrosinase. tandfonline.comnih.govtandfonline.com

Table 1: Tyrosinase Inhibitory Activity of Benzoic Acid Derivatives

| Compound | Source/Type | IC₅₀ (μM) | Reference |

|---|---|---|---|

| p-Hydroxybenzoic acid | Natural (from Ficus erecta) | 980 ± 42 | nih.gov |

| Methyl p-hydroxybenzoate | Natural (from Ficus erecta) | 660 ± 25 | nih.gov |

| Compound 7 (a synthetic benzoic acid derivative) | Synthetic | 1.09 | tandfonline.comnih.gov |

| Compound 9 (a synthetic benzoic acid derivative) | Synthetic | 2.09 | tandfonline.com |

Understanding the mechanism of enzyme inhibition is crucial for drug design and development. Kinetic studies determine whether an inhibitor binds to the free enzyme (competitive), the enzyme-substrate complex (uncompetitive), or both (mixed-type or non-competitive).

Analysis of p-hydroxybenzoic acid revealed that it acts as a competitive inhibitor of the diphenolase activity of mushroom tyrosinase, meaning it competes with the substrate (L-DOPA) for binding to the enzyme's active site. nih.gov The specific kinetic profile for this compound has not been characterized in available studies. The mode of inhibition can be influenced by the nature of the substituents on the benzoic acid ring. For example, while some benzoic acid derivatives act as competitive inhibitors, others have been found to be non-competitive. researchgate.netsciepub.comnih.gov

The potency of new tyrosinase inhibitors is often benchmarked against established compounds like kojic acid and arbutin (B1665170). ijord.comjcadonline.comnih.gov The inhibitory activity of p-hydroxybenzoic acid (IC₅₀ = 0.98 mM) was found to be comparable to that of arbutin (IC₅₀ = 0.32 mM), a widely used skin-lightening agent. nih.gov

In other studies, certain synthetic benzoic acid derivatives have shown significantly greater potency than kojic acid. tandfonline.comnih.govtandfonline.com For instance, one derivative exhibited an IC₅₀ value of 1.09 μM, which is substantially more potent than kojic acid (IC₅₀ = 16.67 μM). tandfonline.comnih.gov These comparisons highlight the potential of the benzoic acid scaffold as a source of potent tyrosinase inhibitors.

Table 2: Comparative Tyrosinase Inhibition Data

| Compound | IC₅₀ (μM) | Reference |

|---|---|---|

| p-Hydroxybenzoic acid | 980 | nih.gov |

| Arbutin (Standard) | 320 | nih.gov |

| Kojic Acid (Standard) | 16,670 | tandfonline.comnih.gov |

| L-Mimosine (Standard) | 3,680 | tandfonline.comnih.gov |

Exploration of Other Relevant Enzyme Targets

The pharmacological investigation extends beyond tyrosinase to other enzymes where derivatives of this compound have shown activity.

Cholinesterases: Many hydroxybenzoic acids have been studied as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.gov Studies comparing isomers showed that 4-hydroxybenzoic acid was an effective inhibitor, suggesting that the core structure of the target compound is relevant for this activity. nih.gov Novel benzoxazole (B165842) analogs containing a 2,4-dihydroxyphenyl moiety have also been identified as potent, mixed-type inhibitors of AChE. nih.gov

Sphingomyelin (B164518) Synthase (SMS): Derivatives of 4-benzyloxybenzo[d]isoxazole-3-amine have been identified as potent and highly selective inhibitors of human sphingomyelin synthase 2 (SMS2). nih.gov SMS2 is considered a therapeutic target for several chronic inflammation-associated diseases. nih.govnih.gov The presence of the "4-benzyloxy" moiety in these active derivatives suggests a potential area of investigation for this compound.

Antioxidant Activity Research

Phenolic compounds, including hydroxybenzoic acids, are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals and chelate metals. nih.gov This activity is highly dependent on the structure, particularly the number and position of hydroxyl groups on the aromatic ring. nih.govnih.gov

The antioxidant potential of this compound can be inferred from its structural components. The presence of a hydroxyl group is fundamental to the radical scavenging activity. However, studies on dihydroxybenzoic acids have shown that the relative positions of the hydroxyl groups are critical. For example, 2,4-dihydroxybenzoic acid exhibits significantly lower antioxidant activity compared to isomers where the hydroxyl groups are in an ortho (e.g., 2,3-dihydroxy) or para (e.g., 2,5-dihydroxy) position to each other. nih.gov This is because the resonance stabilization of the resulting aryloxyl radical is less effective in the 2,4-disubstituted pattern. nih.gov

Given that this compound has a hydroxyl group at the 2-position and a bulky, non-hydroxyl benzyloxy group at the 4-position, its antioxidant capacity may be modest compared to polyhydroxylated benzoic acids. However, it is still expected to possess some antioxidant activity due to the single phenolic hydroxyl group.

Free Radical Scavenging Mechanisms

The antioxidant capacity of phenolic compounds like this compound is a cornerstone of their pharmacological activity. This activity is largely attributed to their ability to neutralize reactive oxygen species (ROS) and other free radicals. The primary mechanisms by which phenolic acids exert their scavenging effects include Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

The reactivity of hydroxybenzoic acid derivatives is highly dependent on the number and position of hydroxyl (-OH) groups on the aromatic ring. nih.gov Generally, a greater number of hydroxyl groups correlates with higher antioxidant and anti-radical activity. nih.gov Specifically, compounds with hydroxyl groups in the ortho position relative to each other, such as in protocatechuic acid (3,4-dihydroxybenzoic acid), demonstrate strong antioxidant capabilities. nih.gov In contrast, single hydroxyl groups, as seen in salicylic (B10762653) acid, tend to exhibit lower activity. nih.gov For this compound, the presence of the 2-hydroxy group is crucial for its free radical scavenging ability.

Modulation of Oxidative Stress Pathways

Beyond direct radical scavenging, this compound and related phenolic compounds can modulate endogenous antioxidant defense systems. A key pathway implicated in cellular protection against oxidative stress is the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway. nih.gov Under normal conditions, Nrf2 is kept at low levels by its inhibitor, Keap1. nih.gov However, in the presence of oxidative stressors or certain activators, Nrf2 is released, translocates to the nucleus, and initiates the transcription of numerous cytoprotective genes, including those for antioxidant enzymes. nih.govnih.gov

Studies on structurally similar compounds have shown they can enhance the translocation of Nrf2 into the nucleus and increase the expression of downstream antioxidant enzymes under conditions of oxidative stress. nih.gov For instance, treatment of cells with certain polyphenols prior to an oxidative insult (e.g., with hydrogen peroxide) has been shown to increase the activity of enzymes like glutathione (B108866) peroxidase (GPx), thereby mitigating cellular damage. ffhdj.com This suggests that this compound may similarly bolster cellular defenses by upregulating these protective pathways.

Chelation Properties and Metal Ion Interactions

The ability to chelate metal ions is another important aspect of the bioactivity of this compound, particularly in the context of enzyme inhibition. Many enzymes require metal ions as cofactors for their catalytic activity. Tyrosinase, a key enzyme in melanin synthesis, is a copper-containing oxidase. nih.govmdpi.com

The structure of this compound, with its ortho-hydroxy and carboxyl groups, forms a classic bidentate ligand capable of binding metal ions like copper (Cu²⁺). By chelating the copper ions within the active site of tyrosinase, the compound can effectively inhibit the enzyme's function. This mechanism is shared by other well-known tyrosinase inhibitors, such as kojic acid. mdpi.com The inhibition of tyrosinase is a primary strategy for controlling pigmentation in various applications. nih.gov

Cell-Based Biological Activity Assessment

To understand the practical biological effects of this compound, its activity has been assessed in cellular models, particularly focusing on its influence on pigmentation and cellular responses to oxidative damage.

Cellular Tyrosinase Activity Modulation

Tyrosinase is the rate-limiting enzyme in the biosynthesis of melanin. nih.gov The inhibition of its activity is a direct measure of a compound's potential to reduce melanin production. The inhibitory effects of various benzoic acid derivatives have been studied extensively, with potency often measured by the half-maximal inhibitory concentration (IC₅₀). Lower IC₅₀ values indicate greater potency.

While direct IC₅₀ values for this compound are not widely published, data from structurally related benzoic acid derivatives illustrate a wide range of potencies. Kinetic analyses of similar inhibitors have shown they can act reversibly through various mechanisms, including competitive or mixed-type inhibition. nih.gov The table below presents IC₅₀ values for various tyrosinase inhibitors, providing context for the potential efficacy of benzoic acid derivatives.

| Compound | Target | IC₅₀ (μM) | Type of Inhibition |

| 4-vinylbenzaldehyde | Mushroom Tyrosinase (Diphenolase) | 23 | Mixed-II nih.gov |

| 4-vinylbenzoic acid | Mushroom Tyrosinase (Diphenolase) | 330 | Mixed-II nih.gov |

| Kojic Acid | Mushroom Tyrosinase | 16.67 | Competitive researchgate.net |

| N-benzyl-3,5-dinitrobenzamide | Mushroom Tyrosinase | 1.09 | Not specified researchgate.net |

| 7,8,4'-trihydroxyisoflavone | Mushroom Tyrosinase | 11.21 | Suicide Substrate nih.gov |

This table includes data for related and standard compounds to illustrate the range of tyrosinase inhibitory activity.

Melanin Biosynthesis Regulation in Melanocytes

The ultimate test of a tyrosinase inhibitor's effectiveness as a depigmenting agent is its ability to reduce melanin production in melanocytes. This is typically studied using B16-F10 murine melanoma cells, which readily produce melanin, especially when stimulated by agents like α-melanocyte-stimulating hormone (α-MSH). cellbiopharm.commdpi.com

In a typical assay, cells are stimulated with α-MSH to induce melanogenesis and are simultaneously treated with the test compound. After an incubation period (e.g., 48-72 hours), the cellular melanin content is quantified. researchgate.net Effective inhibitors cause a dose-dependent decrease in melanin production. mdpi.com Studies on potent tyrosinase inhibitors show significant reductions in melanin content in this cell model, confirming that enzyme inhibition translates to a cellular effect. mdpi.comresearchgate.net

| Treatment (B16-F10 Cells) | Concentration | Melanin Content (% of Control) |

| Control | - | 100% |

| α-MSH stimulated | 100 nM | ~250-300% |

| α-MSH + Compound A | 10 µM | ~150% |

| α-MSH + Compound A | 50 µM | ~70% |

| α-MSH + Arbutin (Positive Control) | 50 µM | ~120% |

This table presents representative data from studies on tyrosinase inhibitors in B16-F10 cells to illustrate the typical effects on melanin synthesis. "Compound A" is a hypothetical potent inhibitor.

Effects on Cellular Response to Oxidative Insult

The antioxidant properties of this compound can protect cells from damage induced by oxidative insults. Oxidative stress, often mimicked in vitro by exposing cells to hydrogen peroxide (H₂O₂), can lead to reduced cell viability, apoptosis, and autophagy. nih.gov

Protective effects are measured by treating cells with the compound before exposing them to the oxidative stressor. Cell viability is then assessed using methods like the MTT assay. Studies on related polyphenolic compounds demonstrate a significant protective effect. For example, pretreatment with certain antioxidants can rescue cells from H₂O₂-induced death, maintaining high viability. nih.gov This protection is often linked to the stabilization of mitochondrial membrane potential and the inhibition of apoptotic and autophagic pathways. nih.gov

| Cell Line | Stressor | Pre-treatment | Cell Viability (% of Untreated Control) |

| UB/OC-2 Cochlear Cells | H₂O₂ (1 mM) | None | ~55% nih.gov |

| UB/OC-2 Cochlear Cells | H₂O₂ (1 mM) | Antioxidant THSG (100 µM) | ~85% nih.gov |

| BNLCL2 Hepatocytes | H₂O₂ (1 mM) | None | ~50% |

| BNLCL2 Hepatocytes | H₂O₂ (1 mM) | Antioxidant DBPG (50 µM) | ~90% ffhdj.com |

This table includes data for related antioxidant compounds (THSG and DBPG) to illustrate the protective effects against oxidative insult in cell-based assays.

Elucidation of Molecular Mechanisms in Biological Systems

Molecular Interactions with Tyrosinase Enzyme

Tyrosinase is a key copper-containing enzyme that plays a critical role in the initial steps of melanin (B1238610) biosynthesis. nih.gov The inhibition of this enzyme is a primary strategy for controlling melanogenesis. Benzoic acid and its derivatives have been identified as effective tyrosinase inhibitors, largely due to their ability to chelate the copper ions within the enzyme's active site. researchgate.net

For instance, molecular docking studies on other tyrosinase inhibitors show binding energies in the range of -4.78 to -5.06 kcal/mol. nih.gov Various derivatives of benzoic acid exhibit significant tyrosinase inhibitory potential, with some compounds showing IC50 values more potent than the well-known inhibitor, kojic acid. researchgate.netnih.gov The inhibitory effect is influenced by the nature and position of substituent groups on the benzoic acid structure. For example, p-hydroxybenzoic acid acts as a competitive inhibitor of tyrosinase. researchgate.net The presence of hydroxyl groups on an aromatic ring is a key feature for potent tyrosinase inhibition. nih.gov

| Compound | Inhibition Type | Binding Affinity Metric (IC50 / Ki) | Reference |

|---|---|---|---|

| p-Hydroxybenzoic acid | Competitive | IC50 = 1.30 mM | researchgate.net |

| Kojic Acid (Reference) | Competitive | IC50 = 18.27 ± 0.89 μM | nih.gov |

| Benzoic Acid Derivative 7 | Not Specified | IC50 = 0.8776 ± 0.12 µg/mL | researchgate.net |

| Benzoic Acid Derivative 8 | Not Specified | IC50 = 0.7215 ± 0.09 µg/mL | researchgate.net |

| 4-(6-hydroxy-2-naphthyl)-1,3-bezendiol (HNB) | Competitive | IC50 = 0.07 µM, Ki = 4.78 x 10⁻⁹ M | nih.gov |

Tyrosinase possesses an active site containing two copper ions, which are crucial for its catalytic activity. nih.gov Inhibitors like 4-(Benzyloxy)-2-hydroxybenzoic acid are thought to interact with this active site through several mechanisms. Molecular docking simulations of similar inhibitors reveal key interactions with specific amino acid residues. nih.gov

Common interactions include:

Pi-pi stacking: The aromatic ring of the inhibitor can form pi-pi interactions with the side chain of histidine residues, such as His367, which are involved in coordinating the copper ions. nih.gov

Hydrogen bonding: Polar groups on the inhibitor, like the hydroxyl and carboxylic acid moieties, can form hydrogen bonds with residues such as Asn364, Glu345, and Glu203. nih.gov

Metal chelation: The structure of benzoic acid allows it to chelate the copper ions in the active site, directly interfering with the enzyme's catalytic function. researchgate.netnih.gov

The binding of an inhibitor to the tyrosinase active site can induce conformational changes in the enzyme's structure. nih.gov This binding is often a spontaneous process that can lead to a slight unfolding of the enzyme's structure, which may expose more of its buried hydrophobic residues. nih.gov Such conformational shifts alter the catalytic pocket, hindering the substrate's ability to bind and thus reducing enzymatic activity. researchgate.net

Cellular Pathway Analysis of Melanogenesis Regulation

Melanogenesis, the process of melanin synthesis, is regulated by complex signaling pathways within melanocytes. nih.gov Tyrosinase inhibitors like this compound exert their anti-melanogenic effects by modulating these intricate cellular cascades.

The regulation of melanogenesis involves several key signaling pathways that converge on the microphthalmia-associated transcription factor (MITF), the master regulator of melanocyte development and function. nih.govmdpi.com

cAMP/PKA Pathway: Hormonal stimuli, such as α-melanocyte-stimulating hormone (α-MSH), activate the cyclic adenosine (B11128) monophosphate (cAMP)/protein kinase A (PKA) pathway. mdpi.comnih.gov PKA then phosphorylates the cAMP response element-binding protein (CREB), which in turn upregulates the expression of MITF. nih.govnih.gov By inhibiting tyrosinase, which is downstream of this pathway, compounds can indirectly influence the visible outcomes of this cascade.

MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway, also play a crucial role. nih.gov Activation of the ERK pathway can lead to the phosphorylation and subsequent proteasomal degradation of MITF, thereby downregulating melanogenesis. nih.gov Some anti-melanogenic agents work by activating this specific cascade. nih.govnih.gov

AKT/GSK3β Pathway: The v-akt murine thymoma viral oncogene homolog (AKT)/glycogen synthase kinase 3 beta (GSK3β) pathway is another regulatory route. nih.gov Activation of AKT can influence melanogenesis, and inhibitors have been shown to modulate this pathway to reduce melanin production. nih.gov

The ultimate effect of modulating the aforementioned signaling pathways is the regulation of genes and proteins essential for melanin synthesis.

MITF Regulation: MITF is the central transcription factor that controls the expression of key melanogenic enzymes. mdpi.comnih.gov Inhibitory compounds can decrease the expression of MITF by interfering with upstream signaling, such as the cAMP/PKA pathway, or by promoting its degradation via the ERK/MAPK pathway. nih.govnih.gov

Melanogenic Enzyme Expression: A reduction in MITF levels leads to the downregulation of its target genes, including tyrosinase (TYR), tyrosinase-related protein-1 (TRP-1), and tyrosinase-related protein-2 (TRP-2). nih.govnih.gov These three enzymes are critical for the melanin synthesis cascade. mdpi.com By inhibiting the activity and/or expression of these proteins, melanin production is effectively reduced. nih.govnih.gov Some inhibitors have been shown to decrease the protein levels of all three enzymes in a concentration-dependent manner. nih.gov

| Signaling Pathway | Key Proteins | Effect on Melanogenesis | Reference |

|---|---|---|---|

| cAMP/PKA/CREB | α-MSH, PKA, CREB | Upregulates MITF expression, promoting melanogenesis. | nih.govmdpi.comnih.gov |

| MAPK/ERK | ERK | Phosphorylates MITF, leading to its degradation and reduced melanogenesis. | nih.gov |

| AKT/GSK3β | AKT, GSK3β | Modulates expression of melanogenic enzymes. | nih.gov |

Antioxidant Mechanism at the Molecular Level

Many compounds that inhibit melanogenesis also possess antioxidant properties, as the process of melanin synthesis involves oxidative reactions. nih.gov The antioxidant activity of hydroxybenzoic acid derivatives is well-documented and is primarily dependent on their molecular structure, particularly the number and position of hydroxyl groups on the aromatic ring. antiox.orgffhdj.com

The primary antioxidant mechanism for phenolic compounds like this compound involves the donation of a hydrogen atom from a hydroxyl group to quench free radicals. antiox.org This process forms a more stable phenoxyl radical, thereby interrupting the chain reactions of oxidation that can lead to cellular damage. ffhdj.com The presence of hydroxyl groups in the ortho and para positions, as seen in 2-hydroxybenzoic acid and 4-hydroxybenzoic acid, confers strong antioxidant activity. antiox.org

Reactive Oxygen Species (ROS) Scavenging Pathways

Reactive Oxygen Species (ROS) are a group of chemically reactive molecules containing oxygen, such as superoxide (B77818) anions (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂). Under normal physiological conditions, ROS are natural byproducts of cellular metabolism and play roles in signaling pathways. However, excessive production of ROS leads to oxidative stress, a state that can inflict damage upon crucial cellular components like lipids, proteins, and nucleic acids. nih.gov Antioxidant compounds can counteract oxidative stress by neutralizing these reactive species through various mechanisms.

This compound has demonstrated notable antioxidant properties, which are critical for mitigating oxidative stress within cells. The capacity of this compound to effectively scavenge free radicals serves to protect cellular structures from oxidative damage. The molecular structure of this compound is central to its antioxidant function. Key to its activity are the hydroxyl (-OH) and carboxyl (-COOH) groups attached to the aromatic ring.

The arrangement of these functional groups is critical. Studies on related hydroxybenzoic acid derivatives show that the antioxidant efficacy is heavily dependent on the number and position of hydroxyl groups on the aromatic ring. nih.gov The antioxidant properties generally increase with the number of -OH groups. nih.gov For monohydroxybenzoic acids, those with the hydroxyl group in the ortho or para position relative to the carboxylate group exhibit the strongest antioxidant effects. semanticscholar.org In the case of this compound, the hydroxyl group is in the ortho position, a favorable configuration for hydrogen-donating capacity against radicals. semanticscholar.org The benzyloxy group, being lipophilic, may also enhance the compound's ability to interact with and protect lipid membranes.

Research has quantified the radical-scavenging ability of this compound, reporting an IC₅₀ value of approximately 25 µM, which indicates a potent capacity to neutralize free radicals when compared to standard antioxidants like ascorbic acid. The antioxidant activity of various hydroxybenzoic acids highlights the structure-activity relationship.

Table 1: Antioxidant Activity (DPPH• Radical Scavenging) of Various Hydroxybenzoic Acids

| Compound | IC₅₀ (µM) |

|---|---|

| 3,4,5-Trihydroxybenzoic Acid (Gallic Acid) | 2.42 ± 0.08 |

| 2,3-Dihydroxybenzoic Acid | 10.19 ± 0.22 |

| 3,4-Dihydroxybenzoic Acid (Protocatechuic Acid) | 10.74 ± 0.35 |

| 2,5-Dihydroxybenzoic Acid | 11.83 ± 0.17 |

| 2-Hydroxybenzoic Acid (Salicylic Acid) | > 1000 |

| 3-Hydroxybenzoic Acid | > 1000 |

| 4-Hydroxybenzoic Acid | > 1000 |

| 2,4-Dihydroxybenzoic Acid | > 120,000 |

| 3,5-Dihydroxybenzoic Acid | > 1000 |

Data sourced from a study on plant-derived hydroxybenzoic acids. nih.gov The IC₅₀ value represents the concentration required to scavenge 50% of DPPH• radicals.

The data clearly show that the presence and position of multiple hydroxyl groups significantly enhance radical scavenging activity. nih.gov While this compound itself is not listed, the superior activity of di- and tri-hydroxybenzoic acids over monohydroxybenzoic acids in this assay underscores the importance of the phenolic hydroxyl groups in direct ROS scavenging. nih.gov

Role in Redox Homeostasis

Beyond direct scavenging of reactive species, this compound may contribute to the maintenance of cellular redox homeostasis through the modulation of key signaling pathways. Redox homeostasis is the dynamic balance between the production of ROS and their removal by cellular antioxidant defense systems, which include antioxidant enzymes. nih.gov Disruption of this balance leads to oxidative stress and associated inflammation. nih.gov

Phenolic compounds, including hydroxybenzoic acids, can influence this balance not just by acting as direct antioxidants, but also by upregulating the expression of protective enzymes. nih.gov One of the most critical pathways in the cellular defense against oxidative stress is the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. nih.govnih.gov Under normal conditions, Nrf2 is kept inactive in the cytoplasm. In the presence of oxidative stress, Nrf2 is activated and moves to the nucleus, where it promotes the expression of a suite of antioxidant and detoxifying enzymes. nih.gov It is plausible that this compound, like other phytochemicals, could activate the Nrf2 signaling pathway, thereby bolstering the cell's intrinsic antioxidant capacity and contributing to a more resilient redox environment. nih.gov

Furthermore, the biological activities of this compound are linked to its ability to modulate signaling pathways that are intertwined with cellular redox status, such as NF-κB (nuclear factor kappa B) and MAPK (mitogen-activated protein kinase). Oxidative stress is known to activate these pathways, leading to inflammatory responses. nih.gov By potentially mitigating ROS levels, this compound can interfere with the activation of these pro-inflammatory cascades, thus helping to maintain cellular homeostasis and prevent the pathological consequences of unchecked inflammation.

Computational and Theoretical Investigations of 4 Benzyloxy 2 Hydroxybenzoic Acid

Molecular Docking Studies with Biological Targets (e.g., Tyrosinase)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as 4-(Benzyloxy)-2-hydroxybenzoic acid, might interact with a biological target, typically a protein or enzyme. Tyrosinase, a key enzyme in melanin (B1238610) synthesis, is a common target for inhibitors aimed at treating hyperpigmentation. nih.govnih.govscienceopen.com

A thorough review of scientific literature reveals a notable absence of specific molecular docking studies performed on this compound with tyrosinase or other biological targets. While studies on other benzoic acid derivatives and structurally related compounds have been conducted to assess their tyrosinase inhibitory potential, direct computational data for the binding affinity and interaction modes of this compound is not publicly available. nih.govnih.govresearchgate.net Such a study would be valuable to predict its inhibitory mechanism, likely involving interactions with the copper ions in the tyrosinase active site.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and predict the reactivity of molecules. These methods can determine various molecular properties, including optimized geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net

Specific quantum chemical calculation data for this compound is not extensively reported in peer-reviewed literature. However, studies on structurally similar molecules, such as 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, have utilized DFT (B3LYP/6–311+ G(d,p) level) to analyze their electronic properties. nih.govrri.res.in For this related compound, the HOMO was found to be concentrated on the biphenyl (B1667301) rings and the benzyloxy oxygen, while the LUMO was located on the benzoic acid moiety, with a calculated energy gap of approximately 4.33 eV. nih.govrri.res.in A similar investigation on this compound would be necessary to determine its specific electronic characteristics and reactivity profile.

Table 1: Illustrative Data from a DFT Study on a Related Benzyloxy Compound (Note: This data is for 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid and is provided for methodological context only.)

| Calculated Parameter | Value |

| Method | DFT B3LYP/6–311+ G(d,p) |

| HOMO Energy | -6.0814 eV |

| LUMO Energy | -1.7466 eV |

| HOMO-LUMO Energy Gap (ΔE) | 4.3347 eV |

| Source: Adapted from studies on a related biphenyl carboxylic acid derivative. rri.res.in |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By analyzing physicochemical properties and molecular descriptors, QSAR models can predict the activity of new, untested compounds.

There are currently no published QSAR models specifically developed for or including this compound. Research in this area has focused on broader categories of compounds, such as other p-hydroxybenzoic acid derivatives, to understand how structural modifications influence activities like antimicrobial potential. nih.govresearchgate.net A QSAR study encompassing a series of benzyloxy-substituted benzoic acids would be required to quantitatively predict the impact of its specific structural features on a given biological endpoint, such as tyrosinase inhibition.

Molecular Dynamics Simulations for Ligand-Protein Interactions

Molecular dynamics (MD) simulations provide detailed information about the dynamic behavior of a ligand-protein complex over time. This technique can reveal the stability of binding, conformational changes in the protein or ligand, and the specific interactions that maintain the complex. nih.govnih.gov It offers a more dynamic picture compared to the static view provided by molecular docking.

As with the other computational methods, specific molecular dynamics simulation studies involving this compound bound to a protein target like tyrosinase have not been reported in the available scientific literature. Such simulations would be instrumental in validating docking predictions and understanding the stability of the ligand within the enzyme's active site, providing a more complete picture of its potential as an inhibitor.

Research Trajectories and Potential Academic Applications

Novel Synthetic Approaches for Analogues and Prodrugs

The synthesis of analogues and prodrugs of 4-(benzyloxy)-2-hydroxybenzoic acid is a significant area of research, aimed at modifying its physicochemical properties and enhancing its biological activity. One common approach involves the esterification of the carboxylic acid group or the alkylation of the hydroxyl group to create prodrugs that can release the active compound under specific physiological conditions. For instance, polymer analogs of 3-chloro-4-benzyloxyphenylacetic acid have been synthesized by creating esters with various polymer alcohols like poly(vinyl alcohol) and poly(2-hydroxyethyl methacrylate). nih.gov This method aims to improve the delivery and release of the active compound. nih.gov

Another synthetic strategy focuses on the modification of the aromatic ring. For example, the synthesis of 2-fluoro-4-benzyloxybenzoic acid is achieved by reacting 2-fluoro-4-hydroxybenzoic acid with benzyl (B1604629) chloride in the presence of potassium hydroxide (B78521). prepchem.com This introduces a fluorine atom to the benzene (B151609) ring, which can significantly alter the electronic properties and biological activity of the molecule.

The development of prodrugs is also a key area. For example, research into aspirin (B1665792) prodrugs has led to the synthesis of 2-benzyloxy-2-methyl-4H-1,3-benzodioxin-4-ones. nih.gov These compounds are designed to release aspirin and salicylic (B10762653) acid upon hydrolysis, potentially reducing gastric irritation associated with the parent drug. nih.gov This concept could be applied to this compound to create novel therapeutic agents.

Expanding Biological Target Identification

Identifying the biological targets of this compound is crucial for understanding its mechanism of action and potential therapeutic applications. As a derivative of benzoic acid, it is part of a class of compounds known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. ontosight.ai The specific arrangement of the benzyloxy and hydroxyl groups on the benzoic acid backbone influences its interactions with biological targets. ontosight.ai

Computational models and experimental assays are key to predicting and validating these interactions. ontosight.ai For example, studies on similar phenolic acids, such as 4-hydroxybenzoic acid (a metabolite of this compound), have shown they can mitigate oxidative stress and possess neuroprotective and anti-inflammatory characteristics. nih.gov Specifically, 4-hydroxybenzoic acid was found to be neuroprotective under conditions of excitotoxicity. nih.gov

Furthermore, research on hydroxybenzoic acid isomers highlights their potential to ameliorate cardiovascular problems by activating the Nrf2 signaling pathway, which increases the expression of antioxidant enzymes. nih.gov This suggests that this compound and its analogues could have similar targets and effects. The interaction of related compounds with human serum albumin has also been studied, providing insights into their transport and distribution in the body. nih.gov

Development of Advanced In Vitro and Ex Vivo Research Models

To further investigate the biological activities of this compound, the development of advanced in vitro and ex vivo research models is essential. These models allow for the detailed study of its effects on cellular and tissue functions in a controlled environment.

For assessing neuroprotective effects, primary cultures of cerebellar granule neurons have been utilized to study the impact of related phenolic acids on oxidative stress and nitrosative stress. nih.gov Similarly, microglial cell cultures stimulated with lipopolysaccharide serve as a model to explore anti-inflammatory activity. nih.gov

In the context of cancer research, doxorubicin-sensitive and doxorubicin-resistant leukemia cell lines (K562 and K562/Dox) are valuable in vitro models to evaluate the anti-proliferative effects of compounds like 4-hydroxybenzoic acid. nih.gov

For dermatological applications, particularly in pigmentation studies, ex vivo models using human skin explants can provide a more physiologically relevant system to assess the depigmenting efficacy and mechanism of action of compounds like arbutin (B1665170), a derivative of hydroquinone. nih.gov These models allow for the analysis of melanin (B1238610) content and tyrosinase activity in a setting that closely mimics in vivo conditions.

Role in Understanding Pigmentation Biology and Oxidative Processes

This compound and its derivatives are of interest in the study of pigmentation biology and oxidative processes due to their structural similarity to known depigmenting agents and antioxidants. The parent compound, 4-hydroxybenzoic acid, is a known antioxidant. wikipedia.org

Derivatives of hydroquinone, such as arbutin, are well-known for their skin-lightening properties, which they achieve by inhibiting the enzyme tyrosinase, a key enzyme in melanin synthesis. nih.gov Hydroquinone itself also has cytotoxic effects on melanocytes. nih.gov Given that this compound shares a similar phenolic structure, it is a candidate for investigation into its potential effects on melanogenesis.

The antioxidant properties of benzoic acid derivatives are also significant. ontosight.ai Oxidative stress is implicated in various skin conditions, including hyperpigmentation. Compounds that can mitigate oxidative stress may help in regulating melanin production. nih.gov For example, protocatechuic acid, another phenolic acid, has been shown to be an effective anti-inflammatory agent by reducing nitric oxide production. nih.gov Investigating the antioxidant capacity of this compound and its influence on oxidative stress pathways in melanocytes is a promising research direction.

Integration into Multi-component Research Formulations

The integration of this compound into multi-component research formulations is a strategic approach to enhance its efficacy and target multiple pathways simultaneously. This is particularly relevant in dermatological and cosmetic research, where combination therapies are common.

For instance, in the context of skin lightening, it could be formulated with other depigmenting agents like azelaic acid, resveratrol, or ascorbyl palmitate. nih.gov A study on commercially available and specially formulated ointments tested various combinations to assess their depigmenting efficacy. nih.gov Such formulations can leverage synergistic effects, where the combined activity of the ingredients is greater than the sum of their individual effects.

Furthermore, its potential antioxidant and anti-inflammatory properties make it a valuable addition to formulations aimed at protecting the skin from environmental damage and aging. ontosight.ainih.gov It could be combined with other antioxidants and anti-inflammatory compounds to create comprehensive skincare products. The development of such formulations requires careful consideration of the stability and compatibility of the different components.

The synthesis of polymer analogs, as mentioned earlier, is another form of multi-component formulation where the active compound is chemically linked to a polymer backbone to control its release and improve its performance. nih.gov

Q & A

Q. What are the established synthetic routes for 4-(Benzyloxy)-2-hydroxybenzoic acid, and what key reaction parameters influence yield and purity?

Methodological Answer: Synthesis typically involves benzylation of 2,4-dihydroxybenzoic acid using benzyl bromide or chloride under alkaline conditions. Key parameters include:

- Reagents : Potassium carbonate (base) and benzyl halides for etherification .

- Solvents : Polar aprotic solvents like DMF or acetone to enhance nucleophilic substitution .

- Temperature : Controlled heating (60–80°C) to avoid side reactions like hydrolysis of the benzyl group .

- Purification : Column chromatography or recrystallization to isolate the product from unreacted starting materials or di-benzylated byproducts .

Q. How can researchers characterize the structure of this compound using spectroscopic methods?

Methodological Answer:

- NMR :

- IR : Stretching vibrations at ~2500–3000 cm⁻¹ (-OH), ~1700 cm⁻¹ (C=O), and ~1250 cm⁻¹ (C-O-C ether) .

- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 258.1 (C₁₄H₁₂O₄) .

Advanced Research Questions

Q. What strategies can resolve discrepancies in solubility data reported for this compound across different studies?

Methodological Answer: Discrepancies arise from variations in solvent polarity, pH, and temperature. Systematic approaches include:

- pH-Dependent Solubility Studies : Measure solubility in buffered solutions (pH 2–12) to assess ionization effects (carboxylic acid pKa ~2.5–3.0) .

- Thermodynamic Analysis : Use van’t Hoff plots to evaluate enthalpy/entropy contributions to solubility in solvents like ethanol, DMSO, or water .

- Crystallography : Compare polymorphic forms (if any) via X-ray diffraction to identify crystal packing effects .

Q. Data Contradiction Example :

Q. How does the benzyloxy group in this compound influence its reactivity in esterification reactions compared to other hydroxybenzoic acid derivatives?

Methodological Answer: The benzyloxy group acts as an electron-donating substituent, altering reactivity:

- Esterification Rate : Slower than 4-hydroxybenzoic acid due to steric hindrance from the benzyl group .

- Regioselectivity : The 2-hydroxy group is more reactive than the 4-benzyloxy group in nucleophilic acyl substitutions .

- Catalytic Effects : Use of DMAP (4-dimethylaminopyridine) enhances esterification efficiency by activating the carboxylic acid .

Q. Experimental Design :

Q. What are the challenges in analyzing the stability of this compound under varying storage conditions, and how can they be mitigated?

Methodological Answer :

Q. How can computational modeling predict the biological activity of this compound, such as enzyme inhibition?

Methodological Answer :

- Docking Studies : Use software like AutoDock to simulate binding to target enzymes (e.g., cyclooxygenase-2) .

- QSAR Models : Correlate substituent effects (e.g., benzyloxy vs. methoxy) with inhibitory potency using Hammett constants .

- MD Simulations : Assess binding stability over time (e.g., 100 ns trajectories) to identify key interactions (hydrogen bonds, hydrophobic contacts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.